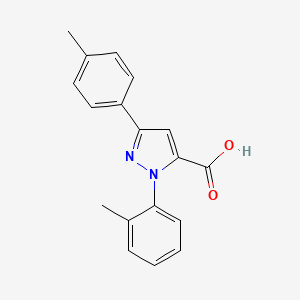
4-((2-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Cloro-bencilideno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-tiol es un compuesto heterocíclico que presenta un anillo de triazol, un anillo de piridina y una porción de cloro-bencilideno
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 4-((2-Cloro-bencilideno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-tiol típicamente involucra los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol puede sintetizarse mediante la reacción de derivados de hidracina con disulfuro de carbono, seguido de ciclización.
Introducción del anillo de piridina: El anillo de piridina se introduce a través de una reacción de sustitución nucleofílica.
Formación de la porción de cloro-bencilideno: Este paso involucra la condensación de 2-clorobenzaldehído con el grupo amino en el anillo de triazol.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas de síntesis similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo tiol en el compuesto puede sufrir oxidación para formar disulfuros.
Reducción: El grupo imina (bencilideno) puede reducirse para formar la amina correspondiente.
Sustitución: El átomo de cloro en la porción de bencilideno puede sustituirse con varios nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos.
Productos principales
Oxidación: Derivados de disulfuro.
Reducción: Derivados de amina.
Sustitución: Varios derivados de bencilideno sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de diversas reacciones químicas y mecanismos.
Biología
En la investigación biológica, 4-((2-Cloro-bencilideno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-tiol se estudia por su potencial como agente antimicrobiano y antifúngico. Ha mostrado actividad contra una gama de cepas bacterianas y fúngicas.
Medicina
En la química medicinal, este compuesto se investiga por sus propiedades anticancerígenas. Se ha encontrado que inhibe el crecimiento de ciertas líneas celulares cancerosas, convirtiéndolo en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como resistencia a la corrosión o resistencia mecánica mejorada.
Mecanismo De Acción
El mecanismo de acción de 4-((2-Cloro-bencilideno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-tiol involucra su interacción con varios objetivos moleculares. Por ejemplo, se cree que su actividad antimicrobiana resulta de la inhibición de enzimas clave en las células bacterianas y fúngicas. En las células cancerosas, puede inducir la apoptosis al interactuar con vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-((2-Bromo-bencilideno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-tiol
- 4-((2-Metil-bencilideno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-tiol
Singularidad
En comparación con compuestos similares, 4-((2-Cloro-bencilideno)amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-tiol es único debido a la presencia del átomo de cloro, que puede influir en su reactividad y actividad biológica. El átomo de cloro puede participar en diversas reacciones químicas, lo que hace que este compuesto sea más versátil en aplicaciones sintéticas.
Propiedades
Fórmula molecular |
C14H10ClN5S |
|---|---|
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10ClN5S/c15-12-6-2-1-4-10(12)9-17-20-13(18-19-14(20)21)11-5-3-7-16-8-11/h1-9H,(H,19,21)/b17-9+ |
Clave InChI |
INIQHRKESHWPNH-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)

![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)





![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)
![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)

![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)
